3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
4-Bromobenzotrifluoride (C7H4BrF3): Similar structure but lacks the nitro and fluorine groups.
1-Bromo-4-(trifluoromethoxy)benzene (C7H4BrF3O): Contains a trifluoromethoxy group instead of a nitro group.
2-Bromo-4-fluorobenzotrifluoride (C7H3BrF4): Similar but lacks the nitro group.
Uniqueness: 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, nitro, and trifluoromethyl groups on a single benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H2BrF4NO2 |
---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-3(9)1-2-4(13(14)15)5(6)7(10,11)12/h1-2H |
InChI Key |
NDXDYRRRJGHXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.